molecular formula C65H109N19O16S2 B12378067 Oligopeptide-20

Oligopeptide-20

Cat. No.: B12378067
M. Wt: 1476.8 g/mol
InChI Key: NZGHUDGEFVXNSR-KILGZPTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oligopeptide-20 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Oligopeptide-20 can undergo various chemical reactions, including:

    Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS under anhydrous conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups from cysteine residues.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Oligopeptide-20 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Oligopeptide-20

This compound is unique due to its specific amino acid sequence that closely mimics Somatomedin, making it highly effective in promoting skin regeneration and repair. Its ability to enhance collagen and elastin production sets it apart from other peptides, making it a valuable ingredient in anti-aging and skin conditioning products .

Properties

Molecular Formula

C65H109N19O16S2

Molecular Weight

1476.8 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C65H109N19O16S2/c1-35(2)31-45(79-53(89)41(15-10-27-73-65(70)71)75-52(88)40(67)13-9-26-72-64(68)69)56(92)76-42(22-23-51(86)87)54(90)77-43(24-30-102-6)55(91)80-47(33-38-18-20-39(85)21-19-38)58(94)82-48(34-101)59(95)74-37(5)61(97)83-28-11-16-49(83)60(96)81-46(32-36(3)4)57(93)78-44(14-7-8-25-66)62(98)84-29-12-17-50(84)63(99)100/h18-21,35-37,40-50,85,101H,7-17,22-34,66-67H2,1-6H3,(H,74,95)(H,75,88)(H,76,92)(H,77,90)(H,78,93)(H,79,89)(H,80,91)(H,81,96)(H,82,94)(H,86,87)(H,99,100)(H4,68,69,72)(H4,70,71,73)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

NZGHUDGEFVXNSR-KILGZPTDSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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